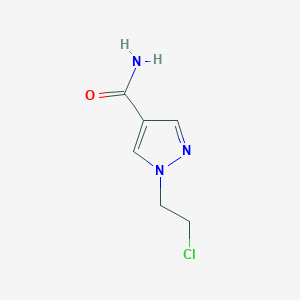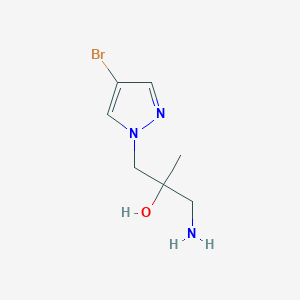
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic compound with a complex structure, combining functionalities that make it valuable for various applications in scientific research and industry. Its unique configuration allows for interesting interactions in chemical reactions, making it a subject of study in multiple disciplines, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves several key steps:
Synthesis of 2-(Methylthio)phenyl Derivative: : This step usually starts with the methylation of 2-thiophenol using methyl iodide in the presence of a base like potassium carbonate.
Formation of 2,5-Dioxopyrrolidin-3-yl Intermediate: : This involves the reaction of 2,5-dioxopyrrolidine with suitable acylating agents to form the desired intermediate.
Thiol-Esterification Reaction: : The thiol group of the intermediate is reacted with benzoic acid derivatives to form the target compound.
Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using batch reactors or continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial to maximize yield and minimize by-products. Advanced purification techniques, like recrystallization and chromatography, are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly affecting the sulfur moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: : Reduction of the ketone groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution can occur, especially on the phenyl ring, using reagents like chloromethane in the presence of a catalyst like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or mixed solvents under mild heating.
Reduction: : Carried out in anhydrous conditions with solvents like diethyl ether.
Substitution: : Requires Lewis acids and often anhydrous environments to proceed efficiently.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion of ketones to secondary alcohols.
Substitution: : Introduction of various substituents on the phenyl ring, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
Research includes exploring its potential as a pharmaceutical intermediate, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry
In industrial applications, it can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mécanisme D'action
The mechanism by which 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound's sulfur and ketone functionalities allow it to form strong bonds with these targets, thereby modulating their activity. This can lead to inhibition of enzymatic reactions or alteration of receptor signaling pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Unique Features
What sets 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart from similar compounds is its combination of a dioxopyrrolidinyl group with a methylthiophenyl group, enhancing its reactivity and binding affinity.
Similar Compounds
2-(2-Thiophenyl)benzoic Acid: : Lacks the dioxopyrrolidinyl group, resulting in different reactivity.
3-(Methylthio)benzoic Acid: : Similar methylthio and benzoic acid moieties but without the dioxopyrrolidinyl group.
2,5-Dioxopyrrolidine Derivatives: : Share the core structure but differ in the side chains, affecting their chemical behavior and applications.
This compound's distinct structure and multifaceted reactivity make it a compound of significant interest in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[1-(2-methylsulfanylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-24-14-9-5-3-7-12(14)19-16(20)10-15(17(19)21)25-13-8-4-2-6-11(13)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDOLCZLQYOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)



![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)



